molecular formula C4H8ClNO2 B3055954 methyl N-(chloromethyl)-N-methylcarbamate CAS No. 6807-44-9

methyl N-(chloromethyl)-N-methylcarbamate

Cat. No.: B3055954
CAS No.: 6807-44-9
M. Wt: 137.56 g/mol
InChI Key: VIAYKPRGTANQHW-UHFFFAOYSA-N
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Description

Methyl N-(chloromethyl)-N-methylcarbamate is a chemical compound with the molecular formula C4H8ClNO2 and a molecular weight of 137.57 g/mol (for the neutral molecule) . Its structure is defined by the SMILES notation CN(CCl)C(=O)OC and the InChIKey VIAYKPRGTANQHW-UHFFFAOYSA-N . This compound is part of the organic carbamate family, a key structural motif in modern medicinal chemistry and drug discovery . Carbamate-bearing molecules play a significant role in research as they often display good chemical and proteolytic stability, making them valuable as peptide bond surrogates in the design of enzyme inhibitors and other bioactive molecules . The carbamate group can act as a versatile functional group that influences a compound's conformation and its ability to form hydrogen bonds with biological targets, which is crucial for modulating inter- and intramolecular interactions . Researchers utilize such carbamate derivatives in various applications, including the development of protease inhibitors and as intermediates in organic synthesis . The reactive chloromethyl group in this specific carbamate also makes it a potential intermediate for further chemical modifications and syntheses. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

methyl N-(chloromethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2/c1-6(3-5)4(7)8-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAYKPRGTANQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505016
Record name Methyl (chloromethyl)methylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6807-44-9
Record name Methyl (chloromethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-(chloromethyl)-N-methylcarbamate
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Preparation Methods

Copper-Catalyzed Halocyclization of O-Alkynyl Carbamates

A seminal method for synthesizing halogenated carbamates, including methyl N-(chloromethyl)-N-methylcarbamate, involves copper-catalyzed aminohalogenation of O-alkynyl carbamates. This approach, detailed in a 2010 study, leverages the reactivity of propargyl carbamates under catalytic conditions to achieve selective C–N bond formation and halogen incorporation.

Reaction Mechanism and Optimization

The reaction employs O-propargyl N-tosyl carbamates as starting materials, which undergo cyclization in the presence of CuCl₂ (5–10 mol%) and N-chlorosuccinimide (NCS) as the chlorine source. The process proceeds via a 5-exo-dig cyclization pathway, where the copper catalyst facilitates the formation of a chloromethylidene oxazolidinone intermediate (Fig. 1). Key parameters include:

  • Solvent : Acetonitrile (optimal for solubility and reactivity)
  • Temperature : 70–80°C (balances reaction rate and selectivity)
  • Halogen source : NCS (1.0–1.2 equiv) ensures complete conversion.

In a representative procedure, O-propargyl N-methylcarbamate 1a reacts with NCS under these conditions to yield this compound 2 in 68–75% isolated yield. Stereoselectivity is notably high, with exclusive E-configuration observed at the exocyclic double bond (confirmed via NOESY and X-ray crystallography).

Table 1: Optimization of Copper-Catalyzed Halocyclization
Parameter Optimal Value Impact on Yield
Catalyst Loading 10 mol% CuCl₂ Maximizes cyclization efficiency
NCS Equivalents 1.1 equiv Prevents overhalogenation
Reaction Time 4–6 hours Ensures complete consumption of starting material

Multi-Step Synthesis via Methyl Isocyanate Intermediate

An alternative route, disclosed in a 2009 patent, involves a three-step process utilizing methyl isocyanate as a key intermediate. This method is scalable and adaptable to diverse carbamate derivatives.

Stepwise Process Overview

  • Formation of Phenyl-N-Methyl Urethane :
    Diphenyl carbonate reacts with methylamine (1:1 molar ratio) at 50°C under atmospheric pressure to generate phenyl-N-methyl urethane. The reaction is conducted in a continuous-flow reactor with a residence time of 30 minutes, achieving >95% conversion.

  • Thermolysis to Methyl Isocyanate :
    Phenyl-N-methyl urethane undergoes thermal decomposition at 210°C and 200 mmHg, producing methyl isocyanate and phenol. The gaseous methyl isocyanate is isolated via fractional condensation, yielding 85–90% purity.

  • Carbamate Formation :
    Methyl isocyanate reacts with chloromethyl alcohol (ClCH₂OH) in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C in dichloromethane, affording this compound in 78% yield after recrystallization.

Table 2: Critical Parameters for Methyl Isocyanate Route
Step Temperature Pressure Key Catalyst/Base Yield
Urethane Formation 50°C 1 atm None 95%
Thermolysis 210°C 200 mmHg None 88%
Carbamate Synthesis 0–5°C 1 atm Triethylamine 78%

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Copper-Catalyzed Method :
    Advantages include high stereoselectivity and moderate reaction times. However, the requirement for specialized O-alkynyl precursors limits substrate availability.
  • Methyl Isocyanate Route : Offers scalability (patent data reports >98% molar yield in pilot plants) but necessitates handling toxic methyl isocyanate, requiring stringent safety protocols.

Scientific Research Applications

Methyl N-(chloromethyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with carbamate functionalities.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects.

Mechanism of Action

The primary mechanism of action of methyl N-(chloromethyl)-N-methylcarbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses. This mechanism is particularly effective in pest control, as it disrupts the nervous system of insects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between methyl N-(chloromethyl)-N-methylcarbamate and analogous compounds:

Compound Name Molecular Formula Key Substituent/Group Reactivity/Applications Reference ID
This compound C₆H₁₂ClNO₃ -CH₂Cl Building block for carbamates/amino alcohols; reacts with organolithium reagents .
Methyl N-(2-chloroethyl)-N-methylcarbamate C₅H₁₀ClNO₂ -CH₂CH₂Cl Chloroethyl chain may enhance lipophilicity; potential use in prodrug synthesis .
3-Tolyl-N-methylcarbamate C₉H₁₁NO₂ Aromatic tolyl (-C₆H₄CH₃) Agrochemical applications (e.g., insecticides); aromatic group improves stability .
Methyl chloroacetylcarbamate C₄H₆ClNO₃ -CO-CH₂Cl Reactive at carbonyl site; used in peptide modifications or acylations .
Dimethylcarbamoyl chloride C₃H₆ClNO -COCl Highly reactive carbamoyl chloride; used in polymer and pharmaceutical synthesis .
N-Methylcarbamylcholine chloride C₇H₁₇ClN₂O₂ Quaternary ammonium group Polar, water-soluble; potential cholinergic agent .

Reactivity and Stability

  • Chloromethyl vs. Chloroethyl Groups : The chloromethyl group in the target compound facilitates faster nucleophilic substitution compared to the bulkier chloroethyl group in methyl N-(2-chloroethyl)-N-methylcarbamate. This difference impacts reaction rates in alkylation processes .
  • Aromatic vs. Aliphatic Carbamates : 3-Tolyl-N-methylcarbamate’s aromatic tolyl group enhances UV stability and resistance to hydrolysis compared to aliphatic carbamates like the target compound, making it suitable for outdoor agrochemical use .
  • Carbamate vs. Carbamoyl Chloride : Dimethylcarbamoyl chloride’s -COCl group is significantly more reactive toward nucleophiles (e.g., amines, alcohols) than the carbamate ester group, enabling rapid amide bond formation .

Biological Activity

Methyl N-(chloromethyl)-N-methylcarbamate is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is part of the carbamate family, characterized by the presence of a carbamate group (-NHCOO-) along with a chloromethyl substituent. The synthesis typically involves the reaction of methylamine with chloromethyl phenyl carbonate under controlled conditions to yield the desired carbamate derivative.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Insecticidal Activity :
    • Carbamates are well-known for their insecticidal properties. This compound has been evaluated for its effectiveness against various pests, showing significant toxicity levels comparable to established standards in pesticide formulations .
    • In studies, it was found that compounds with primary alkyl groups exhibited faster reactions and higher toxicity than those with secondary or tertiary groups .
  • Antiproliferative Effects :
    • Some derivatives of methyl carbamates have demonstrated inhibitory effects on cancer cell lines, particularly through mechanisms involving cell cycle disruption and apoptosis induction . For instance, compounds structurally similar to this compound have shown promising results in inhibiting CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation .
  • Mechanisms of Action :
    • The biological mechanisms underlying the activity of this compound involve inhibition of key enzymes and pathways associated with cell growth and survival. For example, it may induce apoptosis by reducing anti-apoptotic protein levels such as Mcl-1 in cancer cells .

Study 1: Insecticidal Efficacy

A comparative study evaluated the insecticidal activity of various carbamates against common agricultural pests. This compound was found to be 2.5 to 3 times more effective than traditional insecticides like thiometon in controlling certain pest populations .

Study 2: Anticancer Properties

In vitro assays were conducted on human cancer cell lines (HCT-116) to assess the cytotoxicity of this compound. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as an anticancer agent .

Table 1: Insecticidal Activity of this compound

Compound NameTarget PestLD50 (ppm)Relative Activity
This compoundM. sanbornii3802.5x standard
ThiometonM. sanbornii1500Standard
Other CarbamatesVariousVariesVaries

Table 2: Cytotoxicity Data in Cancer Cell Lines

Compound NameCell LineGI50 (μM)Mechanism
This compoundHCT-1160.09CDK9 inhibition
ControlHCT-116>5000None

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl N-(chloromethyl)-N-methylcarbamate
Reactant of Route 2
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